![molecular formula C22H25NO4 B3260551 Fmoc-(R)-4-amino-5-methylhexanoic acid CAS No. 331763-51-0](/img/structure/B3260551.png)
Fmoc-(R)-4-amino-5-methylhexanoic acid
Overview
Description
“Fmoc-®-4-amino-5-methylhexanoic acid” is a derivative of an amino acid that is protected by the Fmoc (Fluorenylmethyloxycarbonyl) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The synthesis of peptides using Fmoc-protected amino acids is a common practice in peptide synthesis .
Molecular Structure Analysis
The Fmoc group is a large aromatic group that is used to protect the N-terminus of the amino acid or dipeptide . The packing of Fmoc within the crystal structure is created by interactions between the planar Fmoc groups .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
The Fmoc group is highly fluorescent . Certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .
Scientific Research Applications
Supramolecular Gels
Supramolecular gels are fascinating materials formed through non-covalent interactions. In the context of FMOC–amino acids, researchers have explored their potential as low molecular weight gelators. These gels exhibit stability and unique properties due to the primary structures of amino acids and their secondary arrangement (alpha-helix or beta-sheet motifs). Key findings include:
- Molecular Arrangement : Circular dichroism, fluorescence, and UV-Vis spectroscopy determine the molecular arrangement .
Biomedical Applications
Fmoc-®-4-amino-5-methylhexanoic acid has shown promise in biomedical contexts:
- Hydrogels as Extracellular Matrices : These gels were tested for use as extracellular matrices. Cytotoxicity and cell adhesion assays on 3T3 fibroblast and HaCat cell lines demonstrated their potential .
Self-Assembling Materials
Beyond hydrogels, FMOC-protected aliphatic amino acids contribute to self-assembling materials. These materials find applications in areas such as antimicrobial materials and emulsifiers for food, cosmetics, and biomedicine .
Safety And Hazards
Future Directions
Synthetic peptides are important as drugs and in research . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)20(11-12-21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZCJOWFPXNEOV-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153777 | |
Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(R)-4-amino-5-methylhexanoic acid | |
CAS RN |
331763-51-0 | |
Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331763-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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